molecular formula C12H18ClNO2 B3145728 3-Hydroxytulobuterol CAS No. 58020-41-0

3-Hydroxytulobuterol

Cat. No. B3145728
CAS RN: 58020-41-0
M. Wt: 243.73 g/mol
InChI Key: DLLAFIBSOHRYIT-UHFFFAOYSA-N
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Description

3-Hydroxytulobuterol is a metabolite of Tulobuterol . Tulobuterol is a long-acting beta2-adrenergic receptor agonist, marketed in Japan as a transdermal patch under the name Hokunalin tape .


Synthesis Analysis

Alternative methods have been developed for the synthesis of the β2-agonist tulobuterol and its metabolite 4-hydroxytulobuterol with a similar activity . The proposed procedures utilize available reagents, and the key stage in the synthesis is the formation of intermediate oxirane according to the Corey–Chaykovsky reaction, followed by opening of the oxirane ring by the action of excess tert-butylamine .

Scientific Research Applications

1. Cardiovascular Disease and COPD Treatment

Statins, including 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors like 3-Hydroxytulobuterol, have shown promise in treating chronic obstructive pulmonary disease (COPD) and cardiovascular diseases. Research indicates beneficial effects on morbidity and mortality in patients with COPD, potentially due to statins' anti-inflammatory properties and their ability to improve pulmonary function and exercise capacity (Janda et al., 2009).

2. Neuroprotective Effects

3-Hydroxybutyrate, a related compound, has been identified as having neuroprotective effects in neurodegenerative diseases. Studies suggest its role in influencing chromatin bivalency, which is vital for gene expression and neural development. This mechanism contributes to its protective function in both neurodegenerative diseases and neural development processes (Zhu et al., 2023).

3. Anti-Cancer Properties

Statins, including this compound, may have potential anti-cancer properties. They have been associated with reduced risk and progression of various cancers, influencing tumor growth, angiogenesis, and metastasis. This is thought to be due to their ability to inhibit isoprenoid intermediates and small GTP-binding proteins, affecting cell signaling and proliferation (Graaf et al., 2004).

4. Bone Formation and Osteoporosis Treatment

3-Hydroxybutyrate has shown promising results in bone formation and the treatment of osteoporosis. It enhances osteoblast growth, improves bone mineral density, and enhances bone strength, particularly in conditions like ovariectomized rats, which are a model for postmenopausal osteoporosis (Zhao et al., 2007).

5. Alzheimer's Disease Prevention

Research has suggested that statins, including this compound, might lower the prevalence of Alzheimer's disease. This is thought to be related to their cholesterol-lowering effects, which might influence the pathophysiology of Alzheimer's by affecting serum cholesterol levels (Wolozin et al., 2000).

Mechanism of Action

Target of Action

3-Hydroxytulobuterol, a metabolite of Tulobuterol, primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the bronchodilation process, which is essential for managing conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD) .

Mode of Action

As a Beta-2 adrenergic receptor agonist, this compound binds to these receptors, leading to their activation . This activation triggers a cascade of events, including the stimulation of adenylate cyclase through the action of G proteins . The result is an increase in the concentration of cyclic AMP, which in turn leads to the relaxation of bronchial smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the Beta-2 adrenergic receptor and the subsequent activation of adenylate cyclase . This leads to an increase in cyclic AMP levels, which then triggers a series of downstream effects, including the relaxation of bronchial smooth muscle .

Pharmacokinetics

It is known that tulobuterol, from which this compound is derived, is well-absorbed and has a steady release over 24 hours when administered via a transdermal patch . This allows for a consistent level of the drug in the bloodstream, providing long-lasting effects .

Result of Action

The primary molecular effect of this compound is the activation of the Beta-2 adrenergic receptor, leading to bronchodilation . On a cellular level, this results in the relaxation of bronchial smooth muscle, reducing symptoms in conditions like asthma and COPD .

properties

IUPAC Name

3-[2-(tert-butylamino)-1-hydroxyethyl]-2-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-10(16)8-5-4-6-9(15)11(8)13/h4-6,10,14-16H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLAFIBSOHRYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=C(C(=CC=C1)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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